molecular formula C₄₇H₇₆O₁₈ B1141298 Asperosaponin VI CAS No. 39524-08-8

Asperosaponin VI

货号 B1141298
CAS 编号: 39524-08-8
分子量: 929.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asperosaponin VI is recognized for its range of biological and pharmacological activities, including cardioprotective, osteogenic, and neuroprotective effects. It has been isolated and studied for its potential in treating conditions such as myocardial infarction, osteoporosis, and inflammation-induced depression.

Synthesis Analysis

The synthesis of Asperosaponin VI involves its extraction from the roots of Dipsacus asper. The process typically includes solvent extraction, followed by purification techniques such as column chromatography and high-performance liquid chromatography to isolate the compound in a pure form.

Molecular Structure Analysis

Asperosaponin VI is a triterpene saponin characterized by a complex molecular structure that includes multiple hydroxyl groups, which may contribute to its solubility and bioactivity. Its structure has been elucidated through various spectroscopic methods, including mass spectrometry and nuclear magnetic resonance.

Chemical Reactions and Properties

The chemical properties of Asperosaponin VI are influenced by its triterpene saponin structure, which is known to interact with biological membranes and proteins. These interactions can lead to various biological effects, including modulation of signaling pathways and enzymatic activities.

Physical Properties Analysis

The physical properties of Asperosaponin VI, such as solubility, melting point, and stability, are crucial for its pharmacological applications. These properties can affect its absorption, distribution, metabolism, and excretion in the body.

Chemical Properties Analysis

Asperosaponin VI's chemical reactivity, particularly its ability to undergo hydrolysis, oxidation, and conjugation reactions, plays a significant role in its metabolic pathways. These reactions can lead to the formation of active metabolites or facilitate its elimination from the body.

  • Li et al. (2010) investigated the cardioprotective effects of Asperosaponin VI in a rat model of acute myocardial infarction, suggesting its potential in scavenging lipid peroxidation products and reactive oxygen species (Li et al., 2010).
  • Mo et al. (2023) revealed the enhancement of Asperosaponin VI's biopharmacological characteristics through dynamic self-assembly in the gastrointestinal environment, which could improve its oral bioavailability (Mo et al., 2023).

科学研究应用

1. Enhancing Biopharmacological Characteristics

  • Methods of Application: The study investigated the influence of the self-assembled structure by the interaction between ASP VI and endogenous components NaTC and/or DOPC in the gastrointestinal environment on its biopharmaceutical properties . The change in phase state in gastrointestinal fluids is characterized by dynamic light scattering (DLS) and transmission electron microscope (TEM). UPLC-Q-TOF-MS was used to analyze the composition of phase components and the exposure of nanomicelles in vivo .
  • Results: The study demonstrated that ASP VI could spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization, which promoted the gastrointestinal absorption and permeability of ASP VI and increased its exposure in vivo, thus improving the biopharmacological characteristics of ASP VI .

2. Pharmacokinetics Study

  • Summary of Application: The aim of this experiment was to study the pharmacokinetics of asperosaponin VI and its three metabolites (cauloside A, HN saponin F and hederagenin) .
  • Methods of Application: The study used a sensitive high performance liquid chromatography connected with electrospray ionization triple quadrupole mass spectrum (HPLC–ESI–MS/MS). Chromatographic separation was achieved on a reverse phase C18 column with a gradient mobile phase of CH3CN-water with 0.1% HCOOH at a flow rate of 0.3 mL/min .
  • Results: The pharmacokinetic parameters of cauloside A, HN saponin F and hederagenin such as Tmax were obtained at 9.33 ± 2.49, 7.33 ± 0.47 and 12.33 ± 2.36 h, respectively .

3. Treatment of Acute Myocardial Infarction

  • Summary of Application: Asperosaponin VI has been shown to have a strong effect on curing acute myocardial infarction .

4. Anti-Osteoporosis and Cell Protection

  • Summary of Application: Asperosaponin VI has been shown to have a strong effect on anti-osteoporosis and protecting cells .

属性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXMHCQWYVXTE-HMRSNRLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperosaponin VI

CAS RN

39524-08-8
Record name Asperosaponin VI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39524-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
572
Citations
F Chen, Q Liang, L Mao, Y Yin, L Zhang, C Li, C Liu - Bioactive Materials, 2022 - Elsevier
… In this study, we first systematically investigated the roles of Chinese medicine Asperosaponin VI (ASP VI) on osteogenic mineralization of BMSCs and osteoclastogenesis of BMMs, and …
Number of citations: 17 www.sciencedirect.com
C Wang, Y Lou, M Tong, L Zhang, Z Zhang… - Acta Pharmacologica …, 2018 - nature.com
… In this study, we investigated the effects of Asperosaponin VI (ASA VI) isolated from a traditional Chinese medicine, the root of Dipsacus asper Wall, in promoting angiogenesis, as well …
Number of citations: 48 www.nature.com
X Jiang, S Yi, Q Liu, D Su, L Li… - Journal of …, 2022 - jneuroinflammation.biomedcentral …
… Mice were exposed to CMS for 3 weeks followed by asperosaponin VI (40 mg/kg) or … in the effects of asperosaponin VI. Blockade of PPAR-γ in asperosaponin VI-treated primary …
C Li, J Tian, G Li, W Jiang, Y Xing, J Hou, H Zhu… - European journal of …, 2010 - Elsevier
… of Asperosaponin VI on hypoxia-induced cytotoxicity in cardiomyocytes. A: Chemical structure of Asperosaponin VI; B… ; C: Effect of Asperosaponin VI on hypoxia-induced cardiomyocytes …
Number of citations: 57 www.sciencedirect.com
K Liu, Y Liu, Y Xu, KS Nandakumar, H Tan, C He… - Phytomedicine, 2019 - Elsevier
Background Bone destructive diseases like rheumatoid arthritis (RA), osteoporosis and bone metastatic tumors are mainly mediated by over-activated osteoclasts. Asperosaponin VI (…
Number of citations: 23 www.sciencedirect.com
X Ding, W Li, D Chen, C Zhang, L Wang, H Zhang… - Regenerative …, 2019 - Elsevier
… However little is revealed about the effect of the herbal medicine Asperosaponin VI (ASA VI) on ADSCs differentiation. In our study, we isolated and identified ADSCs from rats. We …
Number of citations: 22 www.sciencedirect.com
K Li, L Ding, ZL Yang, EH Liu, LW Qi… - Biomedical …, 2010 - Wiley Online Library
… The calibration curve was constructed by plotting the peak-area ratios of asperosaponin VI to the IS vs the concentrations of asperosaponin VI, using weighted least squares linear …
Y Niu, Y Li, H Huang, X Kong, R Zhang… - Phytotherapy …, 2011 - Wiley Online Library
… It has been reported that asperosaponin VI (ASA VI) (3-O-[A- l-rhamnopyranosyl (1 → 2)-a- l-α-binopranosyl] hederagenin) provided a significant cardio-protective effect against acute …
Number of citations: 104 onlinelibrary.wiley.com
K Ke, Q Li, X Yang, Z Xie, Y Wang, J Shi, L Chi, W Xu… - Scientific Reports, 2016 - nature.com
Asperosaponin VI (ASA VI), a natural compound isolated from the well-known traditional Chinese herb Radix Dipsaci, has an important role in promoting osteoblast formation. However, …
Number of citations: 50 www.nature.com
J Zhang, S Yi, C Xiao, Y Li, C Liu, W Jiang… - Saudi Journal of …, 2020 - Elsevier
… Here, we examined the effects of asperosaponin VI (ASA VI) on LPS-activated primary microglia. Microglia were isolated from mice and pretreated with different doses of ASA VI, …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。